molecular formula C8H16ClNO B8234403 Octahydro-1H-indol-6-ol hydrochloride

Octahydro-1H-indol-6-ol hydrochloride

Cat. No.: B8234403
M. Wt: 177.67 g/mol
InChI Key: CMHTWEBNMXVULZ-UHFFFAOYSA-N
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Description

Octahydro-1H-indol-6-ol hydrochloride is a bicyclic organic compound featuring a saturated indole core (octahydroindole) substituted with a hydroxyl group at the 6-position, formulated as a hydrochloride salt. The indole scaffold is a common motif in pharmaceuticals and bioactive molecules, often modified to enhance solubility, stability, or receptor binding via hydrochloridation .

The octahydroindole system implies full saturation of the indole’s pyrrole and benzene rings, reducing aromaticity and increasing conformational flexibility. The hydroxyl group at position 6 may contribute to hydrogen bonding, influencing solubility and biological interactions. Hydrochloride salts are frequently employed to improve crystallinity and bioavailability, as seen in compounds like memantine hydrochloride and chlorphenoxamine hydrochloride .

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indol-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-2-1-6-3-4-9-8(6)5-7;/h6-10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHTWEBNMXVULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1CCN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Indole Derivatives

The octahydroindole core is typically synthesized via catalytic hydrogenation of indole precursors. Indole’s aromatic bicyclic structure is reduced under high-pressure hydrogen gas in the presence of transition metal catalysts. For example, 5-chloro-6-methoxy-1H-indole undergoes hydrogenation using Pd/C in ethanol at 50–100 bar H₂, yielding the saturated octahydroindole framework . Platinum oxide (PtO₂) has also been employed for similar reductions, though Pd/C is preferred due to its higher selectivity and lower cost .

Critical parameters include:

  • Catalyst loading : 5–10 wt% Pd/C relative to substrate.

  • Solvent : Polar aprotic solvents (e.g., ethanol, methanol) enhance hydrogen solubility.

  • Pressure : 30–100 bar H₂ ensures complete saturation of the indole’s pyrrole and benzene rings .

Post-hydrogenation, the methoxy group at position 6 is demethylated to a hydroxyl group using BBr₃ in dichloromethane at −78°C to room temperature, achieving yields >90% .

Hydroxyl Group Introduction and Protection Strategies

The hydroxyl group at position 6 is introduced via demethylation or direct oxidation. In 6-methoxyoctahydroindole , BBr₃ selectively cleaves the methyl ether without affecting the saturated ring system . Alternative methods include:

  • Acid-catalyzed hydrolysis : Hydrochloric acid (HCl) in aqueous ethanol at reflux (70–80°C) converts methoxy to hydroxyl groups, though with lower regioselectivity .

  • Enzymatic demethylation : Emerging biocatalytic approaches using cytochrome P450 enzymes offer greener alternatives but remain experimental .

Protection of the hydroxyl group as a benzyl ether or silyl ether (e.g., TBSCl) is often necessary during subsequent reactions. For instance, 6-benzyloxyoctahydroindole is stable under hydrogenation conditions, enabling further functionalization of the amine group .

Hydrochloride Salt Formation

The free base octahydro-1H-indol-6-ol is converted to its hydrochloride salt via acid-base reaction. Dissolving the base in anhydrous diethyl ether and treating with gaseous HCl or 4 M HCl in dioxane precipitates the hydrochloride salt in >95% yield . Key considerations include:

  • Solvent choice : Ethereal solvents prevent premature protonation of the amine.

  • Stoichiometry : A 1:1 molar ratio of base to HCl ensures complete salt formation .

The product is purified via recrystallization from ethanol/water mixtures, yielding a crystalline solid with a melting point of 106–107°C .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow hydrogenation reactors enable:

  • Precise temperature control : 50–80°C via integrated heat exchangers.

  • High-throughput processing : >1 kg/hr productivity using fixed-bed Pd/C catalysts .

A representative workflow involves:

  • Continuous hydrogenation : 6-methoxyindole in methanol passed through a Pd/C-packed reactor at 70 bar H₂.

  • In-line demethylation : Effluent mixed with BBr₃ in CH₂Cl₂ at −20°C.

  • Salt formation : Reaction with HCl gas in a static mixer, followed by centrifugal crystallization .

This method reduces reaction times from 48 h (batch) to <2 h (flow) and improves yield consistency .

Comparative Analysis of Synthetic Routes

MethodCatalystSolventPressure (bar)Yield (%)
Batch HydrogenationPd/CEthanol5085
Flow HydrogenationPd/CMethanol7092
PtO₂ HydrogenationPtO₂Ethanol10078

Flow systems outperform batch methods in yield and scalability, while PtO₂ is less efficient due to catalyst deactivation .

Challenges and Optimization Strategies

  • Over-reduction : Excessive hydrogenation can lead to ring-opening byproducts. Lowering H₂ pressure to 30–50 bar mitigates this .

  • Demethylation side reactions : BBr₃ may halogenate the indole core if moisture is present. Rigorous solvent drying (e.g., molecular sieves) is essential .

  • Salt hygroscopicity : The hydrochloride absorbs moisture, requiring storage under anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indol-6-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include various substituted indoles and fully saturated derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Octahydro-1H-indol-6-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Octahydro-1H-indol-6-ol hydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also interfere with specific enzymatic pathways, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Core Structure Substituents/Modifications Reference
6,7-Dihydro-1H-indol-4(5H)-one derivatives Partially saturated indole Aryl, triazinoquinoxaline, pyrazole
2-(6-Methyl-1H-indol-3-yl)acetic acid Indole Methyl at C6, acetic acid at C3
Memantine hydrochloride Adamantane derivative Amine hydrochloride
Chlorphenoxamine hydrochloride Ethanolamine derivative Diphenylmethane, chloro-substituted
  • Saturation Level : Octahydro-1H-indol-6-ol is fully saturated, unlike 6,7-dihydro-1H-indol-4(5H)-one derivatives, which retain partial unsaturation . This difference impacts lipophilicity and metabolic stability.
  • Functional Groups : The C6 hydroxyl group distinguishes it from 2-(6-methyl-1H-indol-3-yl)acetic acid, which has a methyl group at C6 and an acetic acid moiety at C3 .

Physicochemical Properties

Data from analogous hydrochlorides:

Property Octahydro-1H-indol-6-ol HCl (Inferred) Compound 42 Octodrine HCl Memantine HCl
Molecular Formula C8H14ClNO (estimated) C28H23BrN8O C8H19N·HCl C12H21N·HCl
Molecular Weight ~191.66 (estimated) 567.44 165.7 215.76
Melting Point Not reported 289–290°C Not reported >300°C
Purity Not reported 82–88% yield ≥95% Pharmaceutical grade
Key Functional Groups –OH, –NH·HCl C=O, NH, Br-substituted –NH2·HCl –NH2·HCl, adamantane
  • Synthetic Yields : Compound 42 (a brominated indole derivative) was synthesized in 88% yield, suggesting efficient protocols for complex indole-based hydrochlorides .
  • Stability : Octodrine hydrochloride is stable for ≥5 years at -20°C, highlighting the role of hydrochloride salts in enhancing shelf life .

Q & A

What are the optimal methods for synthesizing Octahydro-1H-indol-6-ol hydrochloride with high stereochemical purity?

Basic Research Question
Stereochemical control in bicyclic indole derivatives is critical for biological activity. To achieve high enantiomeric excess, catalytic hydrogenation of indole precursors using chiral catalysts (e.g., Ru-BINAP complexes) under controlled pressure (3–5 atm H₂) is recommended. Post-synthesis, purification via preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) and methanol/water mobile phases can isolate enantiomers . Validate purity using polarimetry and chiral GC-MS.

How can researchers resolve contradictions in NMR spectral data for this compound derivatives?

Advanced Research Question
Discrepancies in NMR shifts (e.g., δH for bridgehead protons) often arise from conformational flexibility or solvent effects. Use variable-temperature NMR (VT-NMR) to assess dynamic equilibria in DMSO-d₆ or CDCl₃. Compare computed chemical shifts (DFT/B3LYP/6-31G*) with experimental data to identify dominant conformers. Cross-validate with X-ray crystallography when crystalline derivatives are obtainable .

What analytical techniques are most robust for quantifying this compound in complex matrices?

Basic Research Question
Reverse-phase HPLC with a C18 column (e.g., Kromasil 150 mm × 4.6 mm, 5 μm) and a mobile phase of 0.03 M phosphate buffer (pH 3.0)/acetonitrile (70:30 v/v) at 1 mL/min provides baseline separation. UV detection at 210 nm is optimal for indole derivatives. Validate using spike-recovery assays (90–110% recovery) and inter-day precision (RSD < 2%) .

How does stereochemistry at the indole bridgehead position influence the compound’s physicochemical stability?

Advanced Research Question
The axial vs. equatorial orientation of hydroxyl groups affects hygroscopicity and thermal stability. Perform accelerated stability studies (40°C/75% RH for 6 months) on enantiopure samples. Monitor degradation via TGA/DSC for decomposition thresholds and Karl Fischer titration for moisture uptake. cis-isomers typically exhibit higher hygroscopicity due to exposed polar groups .

What strategies mitigate data variability in biological assays involving this compound?

Advanced Research Question
Batch-to-batch variability in receptor binding assays often stems from residual solvents or tautomeric impurities. Implement orthogonal characterization:

  • LC-MS for solvent residues (e.g., DMF < 500 ppm).
  • ¹H-NMR to quantify keto-enol tautomers.
  • Standardize assay buffers (e.g., 10 mM Tris-HCl, pH 7.4) to minimize pH-dependent tautomerization .

How can computational models predict the metabolic pathways of this compound?

Advanced Research Question
Use in silico tools like Schrödinger’s Metabolite Prediction Suite or ADMET Predictor™. Input SMILES notation and run cytochrome P450 (CYP3A4/2D6) metabolism simulations. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH). Key metabolites often include hydroxylated indole rings and N-dealkylated products .

What are the critical parameters for designing stability-indicating methods for this compound?

Basic Research Question
Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) identify major degradation products. Use a gradient HPLC method (e.g., 0.1% TFA in water/acetonitrile) to resolve parent compound from impurities. Validate specificity via mass fragmentation patterns (LC-QTOF-MS) and ensure resolution > 2.0 between peaks .

How do researchers address discrepancies between in silico and experimental logP values?

Advanced Research Question
Experimental logP (shake-flask method) may differ from computational predictions (e.g., ChemAxon) due to ionization effects. Measure logD at physiological pH (7.4) using octanol/water partitioning. Adjust in silico models by incorporating tautomeric equilibrium constants derived from potentiometric titration .

What safety protocols are essential for handling this compound in vitro studies?

Basic Research Question
Use nitrile gloves, sealed goggles, and fume hoods for weighing. For solutions, maintain concentrations < 10 mM in acetonitrile/water to minimize volatilization. Store at –20°C under argon to prevent oxidation. Dispose via incineration following EPA guidelines .

How can researchers optimize freeze-drying conditions for lab-scale formulation?

Advanced Research Question
Lyophilization of hydrochloride salts requires cryoprotectants (e.g., 5% trehalose) to prevent cake collapse. Use a pilot-scale lyophilizer with a ramp protocol:

  • Primary drying: –40°C, 0.1 mBar, 24 hrs.
  • Secondary drying: 25°C, 0.01 mBar, 12 hrs.
    Assess residual moisture (< 1%) via Karl Fischer and reconstitution time (< 2 min) .

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